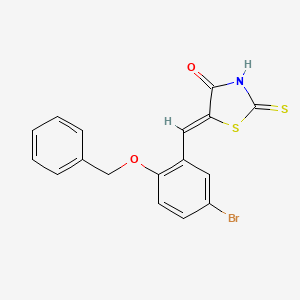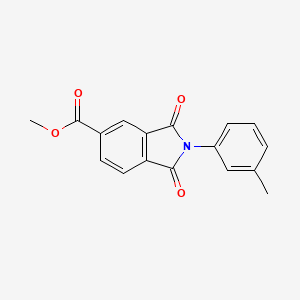![molecular formula C27H36N2O2 B11676402 3,3-dimethyl-10-propanoyl-11-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11676402.png)
3,3-dimethyl-10-propanoyl-11-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes multiple rings and substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent heating and efficient synthesis. The use of supported catalysts like fluoroboric acid on silica ensures that the reaction is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the propionyl and cyclopentenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anxiolytic and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic effects.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic properties.
Uniqueness
3,3-DIMETHYL-10-PROPIONYL-11-[(2,2,3-TRIMETHYL-3-CYCLOPENTENYL)METHYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific structural features, which may offer distinct pharmacological profiles compared to other benzodiazepines. Its potential for higher binding affinity and efficacy at lower doses makes it a promising compound for further research .
Properties
Molecular Formula |
C27H36N2O2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
9,9-dimethyl-5-propanoyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H36N2O2/c1-7-24(31)29-21-11-9-8-10-19(21)28-20-15-26(3,4)16-23(30)25(20)22(29)14-18-13-12-17(2)27(18,5)6/h8-12,18,22,28H,7,13-16H2,1-6H3 |
InChI Key |
UNOQSTZPCVOPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)CC4CC=C(C4(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11676333.png)
![(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11676338.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676343.png)
![(5Z)-5-({2-[2-(4-Tert-butylphenoxy)ethoxy]-5-chlorophenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676347.png)
![ethyl 4-({(2Z)-6-[(2,4-dimethylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11676358.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676363.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11676365.png)

![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11676377.png)

![(5Z)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676388.png)
![4-methyl-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11676396.png)
![(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676397.png)
![(4E)-4-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676403.png)
